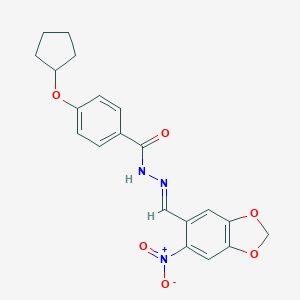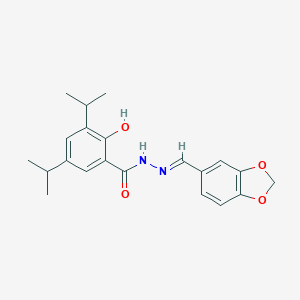![molecular formula C13H12ClN5O3S B454480 N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(4-NITROPHENYL)THIOUREA](/img/structure/B454480.png)
N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(4-NITROPHENYL)THIOUREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-{4-nitrophenyl}thiourea is a synthetic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups, a nitrophenyl group, and a thiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-{4-nitrophenyl}thiourea typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring is synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine.
Introduction of the chlorine and methyl groups: Chlorine and methyl groups are introduced through electrophilic substitution reactions.
Coupling with the nitrophenyl group: The nitrophenyl group is coupled to the pyrazole ring using a suitable coupling reagent.
Formation of the thiourea moiety: The final step involves the reaction of the intermediate compound with thiourea under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-{4-nitrophenyl}thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine and nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or tetrahydrofuran.
Major Products
科学的研究の応用
N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-{4-nitrophenyl}thiourea has several scientific research applications:
作用機序
The mechanism of action of N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-{4-nitrophenyl}thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with cellular receptors: Modulating receptor activity and signaling pathways.
Altering gene expression: Influencing the expression of genes related to its biological activity.
類似化合物との比較
Similar Compounds
N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-{4-methylphenyl}thiourea: Similar structure with a methyl group instead of a nitro group.
N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-{4-aminophenyl}thiourea: Similar structure with an amino group instead of a nitro group.
Uniqueness
N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-{4-nitrophenyl}thiourea is unique due to the presence of both the nitrophenyl and thiourea moieties, which contribute to its distinct chemical and biological properties .
特性
分子式 |
C13H12ClN5O3S |
|---|---|
分子量 |
353.78g/mol |
IUPAC名 |
4-chloro-2,5-dimethyl-N-[(4-nitrophenyl)carbamothioyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H12ClN5O3S/c1-7-10(14)11(18(2)17-7)12(20)16-13(23)15-8-3-5-9(6-4-8)19(21)22/h3-6H,1-2H3,(H2,15,16,20,23) |
InChIキー |
UKPVEHDSFDPUMM-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])C |
正規SMILES |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])C |
溶解性 |
4 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(2-thienyl)butylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B454397.png)
![2-(1-adamantyl)-N'-[3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide](/img/structure/B454398.png)
![N-{3-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B454399.png)
![5-(4-bromophenyl)-N-{3-(4-ethoxyphenoxy)-5-nitrophenyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454400.png)
![5-(4-CHLOROPHENYL)-7-METHYL-N'-[(E)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE](/img/structure/B454403.png)
![5-(4-bromophenyl)-N-[3-nitro-5-(2-isopropyl-5-methylphenoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B454407.png)
![Ethyl 2-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454411.png)
![N-(3-{N-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B454412.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454414.png)

![N-(4-{N-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B454421.png)
![2-hydroxy-3,5-diisopropyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide](/img/structure/B454422.png)
![ethyl 2-[1-(4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}phenyl)ethylidene]hydrazinecarboxylate](/img/structure/B454424.png)

